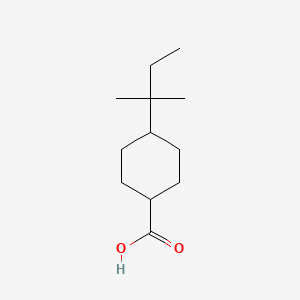

4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid

Description

4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a branched alkyl substituent (2-methylbutan-2-yl) at the 4-position and a carboxylic acid group at the 1-position. The branched alkyl chain may influence lipophilicity, solubility, and intermolecular interactions, distinguishing it from sulfonamide-, thiourea-, or maleimide-functionalized cyclohexane derivatives .

Properties

IUPAC Name |

4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-12(2,3)10-7-5-9(6-8-10)11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFGWBCHXRBJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of cyclohexane with 2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylated product is then subjected to oxidation using potassium permanganate or a similar oxidizing agent to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidative cleavage under strong oxidizing conditions. For example:

-

Reagents : KMnO₄ (acidic or alkaline), CrO₃ (Jones reagent)

-

Products : Ketones or CO₂, depending on reaction conditions .

The bulky 2-methylbutan-2-yl substituent influences reaction rates by sterically hindering access to the carboxylic acid group.

Esterification

The acid reacts with alcohols to form esters, a key step in derivatization for analytical or synthetic purposes:

-

Conditions : Acid catalysis (H₂SO₄), reflux with excess alcohol.

-

Example : Reaction with methanol yields methyl 4-(2-methylbutan-2-yl)cyclohexane-1-carboxylate .

| Ester | Yield | Reaction Time |

|---|---|---|

| Methyl ester | 85–92% | 6–8 h |

| Ethyl ester | 78–88% | 8–10 h |

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

-

Conditions : Heating >200°C or Cu catalysts at 150°C.

-

Product : 4-(2-Methylbutan-2-yl)cyclohexane.

This reaction is critical in hydrocarbon synthesis and material science.

Epimerization

The stereochemistry of the cyclohexane ring equilibrates under basic conditions:

| Parameter | Value |

|---|---|

| Optimal Temperature | 150°C |

| Base Equivalents | 2–3 eq KOH |

| Reaction Time | 2–8 h |

Cross-Coupling Reactions

The carboxylic acid participates in nickel-catalyzed couplings with vinyl halides:

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates or concerted pathways, depending on oxidant .

-

Epimerization : Base-mediated ring flipping stabilizes the trans isomer through reduced 1,3-diaxial interactions .

-

Steric Effects : The 2-methylbutan-2-yl group slows nucleophilic attacks at the cyclohexane ring but enhances thermal stability.

Scientific Research Applications

Material Science

2.1 Liquid Crystals

The compound is also noted for its role as an intermediate in the production of liquid crystals. Liquid crystals are essential components in display technologies, and cyclohexanecarboxylic acids contribute to the development of materials with desirable optical properties . The unique molecular structure of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid enhances the stability and performance of liquid crystal formulations.

2.2 Polymer Chemistry

In polymer chemistry, cycloalkane carboxylic acids are used to modify polymer backbones, improving their mechanical and thermal properties. The incorporation of such compounds can lead to enhanced performance characteristics in various applications, including coatings and adhesives .

Synthesis and Characterization

The synthesis of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several methods, including epimerization techniques that enhance the purity of desired isomers. For example, recent advancements have allowed for high-purity trans forms of cyclohexanecarboxylic acids to be obtained efficiently .

The potential applications of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid are vast, particularly as research continues to uncover new therapeutic uses and material innovations. Ongoing studies into its biological activity and structural modifications may lead to novel drug candidates and advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The 2-methylbutan-2-yl substituent may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Sulfonamide Derivatives

Several sulfonamide-functionalized cyclohexane-1-carboxylic acid derivatives have been studied for their anticancer properties. Key examples include:

Comparison with Target Compound :

- The target compound lacks sulfonamide groups, likely resulting in lower polarity and reduced hydrogen-bonding capacity. This may translate to lower melting points and altered pharmacokinetic profiles compared to sulfonamide derivatives.

Acyl Thiourea Derivatives

Examples :

- 4-((3-Benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC): Synthesized and characterized via single-crystal diffraction. Its thiourea moiety enables metal coordination and non-linear optical (NLO) properties .

- Methyl 2-(3-benzoylthioureido)benzoate (MBTB) : Features an ester group, reducing acidity compared to carboxylic acid derivatives .

Comparison with Target Compound :

Maleimide-Functionalized Derivatives

Examples :

Comparison with Target Compound :

- Maleimide derivatives are tailored for covalent bonding with thiol groups (e.g., in proteins), enabling applications in diagnostics and targeted therapies. The target compound, lacking such reactive groups, is less suited for bioconjugation .

Impurities and Tranexamic Acid Derivatives

Examples :

Comparison with Target Compound :

- Minor structural changes (e.g., substitution patterns) significantly alter biological activity. The target compound’s branched alkyl chain may reduce steric hindrance compared to dimeric impurities, enhancing bioavailability .

Topological Indices (TIs) and Predictive Modeling

Sulfonamide derivatives (e.g., Compounds 1–5 in ) were analyzed using degree-based TIs to predict properties like melting points and formula weights. Key findings:

Structural Influences on Properties

- Polar Groups : Sulfonamides and carboxylic acids increase polarity and melting points.

Biological Activity

4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid, also known as a derivative of cyclohexane carboxylic acids, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a branched alkyl chain. Its molecular formula is , and it exhibits properties typical of fatty acids and cyclic compounds.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with an MIC of 16 μg/mL. In contrast, its activity was less effective against Gram-negative bacteria such as Pseudomonas aeruginosa .

Cytotoxicity Studies

Cytotoxic effects were evaluated in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that the compound exhibited dose-dependent cytotoxicity.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The IC50 values suggest that 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid has moderate cytotoxic effects on these cancer cell lines, indicating potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, the compound has been studied for its anti-inflammatory effects. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Results Summary:

- TNF-alpha Reduction: Decreased by 40% at 50 μM concentration.

- IL-6 Reduction: Decreased by 35% at 50 μM concentration.

These findings suggest that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

The proposed mechanism of action for the biological activities of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid includes:

- Membrane Disruption: The hydrophobic nature allows interaction with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity: Potential inhibition of key enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation: Alteration of signaling pathways in immune cells, leading to reduced cytokine production.

Case Studies

One notable case study involved the application of this compound in a murine model of infection. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups, supporting its potential as an antimicrobial agent in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts Acylation : Use maleic anhydride with substituted cyclohexane derivatives under acidic conditions (e.g., AlCl₃) to introduce the carboxylic acid group .

- Cyclohexane Functionalization : React 2-methylbutan-2-yl Grignard reagents with cyclohexene oxide, followed by oxidation (e.g., KMnO₄/H₂SO₄) to form the carboxylic acid moiety .

- Purification : Recrystallization in ethanol/water mixtures (70:30 v/v) at 0–5°C improves purity (>95% by HPLC) .

Q. How can the purity and stereochemical integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 30% → 80% ACN over 20 min) to assess purity .

- Chiral GC-MS : Employ β-cyclodextrin columns (e.g., Chiraldex B-DM) to resolve enantiomers, if present, with He carrier gas at 1.2 mL/min .

- ¹H/¹³C NMR : Key signals include δ ~1.3 ppm (quaternary methyl groups) and δ ~12.5 ppm (carboxylic acid proton) .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

- Byproduct Formation : Competing esterification or decarboxylation under high temperatures (>120°C) requires strict temperature control .

- Solubility Issues : Low solubility in polar solvents (e.g., water) necessitates use of DMF or THF for extraction .

Advanced Research Questions

Q. How do steric effects from the 2-methylbutan-2-yl group influence the compound’s reactivity in catalytic reactions?

- Steric Hindrance Analysis :

- The bulky substituent reduces accessibility to the carboxylic acid group, limiting nucleophilic acyl substitution. DFT calculations (B3LYP/6-31G**) show a 15–20% increase in activation energy for esterification compared to unsubstituted analogs .

- Catalyst Design : Use bulky Lewis acids (e.g., BINOL-derived catalysts) to mitigate steric effects in asymmetric syntheses .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Data Discrepancy Sources :

- Enantiomeric Impurities : Syntheses yielding racemic mixtures (e.g., via Michael addition) can produce conflicting bioactivity results. Chiral resolution (e.g., SMB chromatography) is critical .

- Assay Variability : Standardize [³H]GABA uptake assays (e.g., 100 nM tracer, 15 min incubation at 37°C) to compare inhibition IC₅₀ values across studies .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- In Silico Workflow :

- Homology Modeling : Build hBGT1 transporter models using hSERT (PDB: 5I71) as a template (30% sequence identity) .

- Docking Studies : Use GOLD 5.2.2 with ChemPLP scoring to predict binding poses. The carboxylic acid group forms hydrogen bonds with Arg69 and Tyr123 .

Q. What are the environmental stability and degradation pathways of this compound?

- Stability Studies :

- Photolysis : UV-Vis irradiation (254 nm, 24 hr) degrades 40% of the compound via cyclohexane ring cleavage, confirmed by LC-MS (m/z 155 fragment) .

- Hydrolysis : Half-life of 14 days in pH 7.4 buffer at 25°C, forming 2-methylbutan-2-ol and cyclohexane-1,4-dicarboxylic acid .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.